4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1310350-99-2
VCID: VC2843383
InChI: InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12)
SMILES: C1=C(C(=NN1C(F)F)C(=O)O)Cl
Molecular Formula: C5H3ClF2N2O2
Molecular Weight: 196.54 g/mol

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1310350-99-2

Cat. No.: VC2843383

Molecular Formula: C5H3ClF2N2O2

Molecular Weight: 196.54 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid - 1310350-99-2

Specification

CAS No. 1310350-99-2
Molecular Formula C5H3ClF2N2O2
Molecular Weight 196.54 g/mol
IUPAC Name 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12)
Standard InChI Key CJHLWLUPTLVMPW-UHFFFAOYSA-N
SMILES C1=C(C(=NN1C(F)F)C(=O)O)Cl
Canonical SMILES C1=C(C(=NN1C(F)F)C(=O)O)Cl

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

PropertyValue
CAS No.1310350-99-2
Molecular FormulaC₅H₃ClF₂N₂O₂
Molecular Weight196.54 g/mol
Physical AppearanceCrystalline solid
Recommended Storage2-8°C, away from moisture, sealed
Hazard ClassificationWarning: H302-H315-H320-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

Stability and Degradation Patterns

The compound demonstrates specific stability characteristics that influence its storage, handling, and application in research contexts. According to available data, the compound exhibits moderate stability under standard laboratory conditions but requires proper storage to maintain its integrity. Recommendations indicate storage at 2-8°C in sealed containers, protected from moisture to prevent potential hydrolysis of the carboxylic acid group or other degradation mechanisms .

Synthesis Methods and Chemical Reactions

Synthetic Routes

Biological Activities and Pharmacological Properties

Antimicrobial Properties

One of the most significant biological activities of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is its antimicrobial effect. Research has demonstrated that this compound exhibits notable activity against various bacterial strains, particularly showing efficacy against Staphylococcus aureus with a documented Minimum Inhibitory Concentration (MIC) of 16 μg/mL. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, though the precise molecular targets remain under investigation. This antimicrobial activity positions the compound as a potential candidate for further development in addressing bacterial infections, particularly in the context of increasing antimicrobial resistance.

Antiparasitic Activity

Beyond its antibacterial properties, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has demonstrated promising antiparasitic activities. Specifically, research has shown its effectiveness against Plasmodium species, the causative agents of malaria. This activity is of particular interest given the ongoing global health challenges posed by malaria and the emergence of drug-resistant Plasmodium strains. The structural features of the pyrazole ring and its substitution pattern appear to play crucial roles in determining antiparasitic efficacy, with variations in the pyrazole structure significantly affecting activity against different Plasmodium strains.

Enzymatic Inhibition

The compound has been investigated for its inhibitory effects on specific enzymatic pathways. Research has indicated that 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid can inhibit certain ATPases involved in cellular energy metabolism. This property suggests potential applications in cancer therapy, as many tumor cells demonstrate altered energy metabolism patterns that might be targeted by such inhibitors. The precise mechanisms of enzyme inhibition, binding affinities, and selectivity profiles are areas of ongoing investigation that could further elucidate the compound's therapeutic potential.

Concentration1 mg Preparation5 mg Preparation10 mg Preparation
1 mM5.088 mL25.4401 mL50.8802 mL
5 mM1.0176 mL5.088 mL10.176 mL
10 mM0.5088 mL2.544 mL5.088 mL

These guidelines provide researchers with standardized approaches to solution preparation, ensuring consistency in experimental conditions across different research contexts .

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